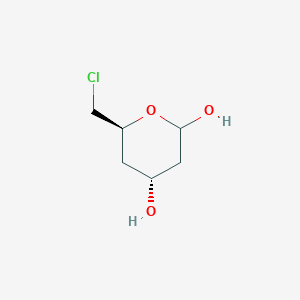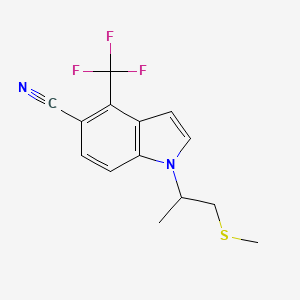![molecular formula C12H14N2O3 B11825356 3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid](/img/structure/B11825356.png)
3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid typically involves multi-step organic reactions One common approach is the condensation of a pyrrole derivative with a pyridine derivative under acidic or basic conditions, followed by oxidation to introduce the ketone group
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are often employed to facilitate the formation of the desired heterocyclic structure .
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Indole Derivatives: Compounds like indole-3-carboxylic acid have structural similarities and are used in similar research applications.
Uniqueness
3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid is unique due to its specific substitution pattern and the presence of both a ketone and a carboxylic acid group. This combination of functional groups enhances its reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C12H14N2O3 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6-yl)butanoic acid |
InChI |
InChI=1S/C12H14N2O3/c1-7(2)10(12(16)17)14-6-8-4-3-5-13-9(8)11(14)15/h3-5,7,10H,6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
IUVJQLCLTUQTTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)O)N1CC2=C(C1=O)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825283.png)


![1H-Pyrrole-3-carboxylic acid,4-methyl-5-[2-(trifluoromethyl)phenyl]-,ethyl ester](/img/structure/B11825307.png)






![3-Bromoimidazo[1,2-c]pyrimidine](/img/structure/B11825347.png)
![[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11825348.png)

